molecular formula C25H21ClN4O4S B15037707 N-(4-{N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B15037707
M. Wt: 509.0 g/mol
InChI Key: YUTSELPWNNNVNR-JVWAILMASA-N
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Description

N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their diverse applications in various fields due to their interesting chemical properties

Preparation Methods

The synthesis of N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, often in the presence of a catalytic amount of acid or base to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their specific substituents, which can influence their chemical behavior and applications. The presence of the quinoline ring and the benzenesulfonamide moiety in N-(4-{N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C25H21ClN4O4S

Molecular Weight

509.0 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C25H21ClN4O4S/c1-30(35(32,33)22-6-4-3-5-7-22)20-11-8-17(9-12-20)25(31)29-27-16-19-14-18-10-13-21(34-2)15-23(18)28-24(19)26/h3-16H,1-2H3,(H,29,31)/b27-16+

InChI Key

YUTSELPWNNNVNR-JVWAILMASA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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